5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid
Overview
Description
5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a chroman ring, which is a type of benzopyran, substituted with hydroxy and methyl groups, making it a versatile molecule in organic chemistry.
Mechanism of Action
Target of Action
The primary target of this compound, also known as Trolox , is free radicals . Free radicals are unstable atoms that can damage cells, causing illness and aging. Trolox, a water-soluble derivative of vitamin E, displays antioxidant and radical scavenging activities .
Mode of Action
Trolox interacts with free radicals, neutralizing them and preventing them from causing cellular damage . This is achieved through the donation of a hydrogen atom from the hydroxyl group on the chroman ring of the Trolox molecule to the free radical, rendering it stable .
Biochemical Pathways
Trolox affects the oxidative stress pathway. It prevents lipid peroxidation induced by CYP2E1 in Hep G2 cells . It also inhibits peroxynitrite-mediated oxidative stress and apoptosis in rat thymocytes . By scavenging free radicals, Trolox reduces oxidative stress, thereby protecting cells from damage and maintaining their normal function .
Pharmacokinetics
It is known that trolox is a water-soluble compound , which suggests that it could be well-absorbed in the body
Result of Action
The molecular and cellular effects of Trolox’s action primarily involve the reduction of oxidative stress and prevention of cellular damage. By neutralizing free radicals, Trolox helps to maintain the integrity of cells and their functions, thereby contributing to overall health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving appropriate precursors such as phenols and aldehydes under acidic conditions.
Substitution Reactions:
Side Chain Introduction: The 2-methyl-pentanoic acid side chain can be attached via Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chroman ring can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of 6-oxo-2,5,7,8-tetramethyl-chroman derivatives.
Reduction: Formation of dihydrochroman derivatives.
Substitution: Various substituted chroman derivatives depending on the reagents used.
Scientific Research Applications
5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the hydroxy group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Troglitazone: A thiazolidinedione derivative with a similar chroman structure, used as an antidiabetic agent.
Vitamin E (Tocopherol): A natural antioxidant with a chroman ring, widely known for its health benefits.
Uniqueness
5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-YL)-2-methyl-pentanoic acid is unique due to its specific substitution pattern and side chain, which confer distinct chemical and biological properties compared to other chroman derivatives.
Properties
IUPAC Name |
5-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)-2-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O4/c1-11(18(21)22)7-6-9-19(5)10-8-15-14(4)16(20)12(2)13(3)17(15)23-19/h11,20H,6-10H2,1-5H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPNLVBAEZJBMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)C(=O)O)C(=C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669937 | |
Record name | 5-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)-2-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7083-09-2 | |
Record name | 5-(6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-yl)-2-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-yl)-2-methyl-pentanoic acid in vitamin E research?
A1: This compound, often abbreviated as α-CMBHC, has garnered interest as a potential marker of oxidative stress and vitamin E sufficiency. [] Researchers are investigating its presence in human urine to better understand vitamin E metabolism and its role in the body. [] Developing a reliable method for extracting and quantifying α-CMBHC and other vitamin E metabolites is crucial for this research. []
Q2: Beyond human health, has this compound been found in other organisms?
A2: Interestingly, a natural diastereomeric mixture of the methyl ester form of this compound was discovered in the soft coral Sinularia arborea. [] This finding suggests a broader ecological role for this compound and its related structures. Additionally, the isolated compound exhibited inhibitory effects on superoxide anion generation by human neutrophils, highlighting its potential biological activity. []
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